2-Amino-1-(3-fluoropyrrolidin-1-yl)ethanone
Overview
Description
Molecular Structure Analysis
The molecular structure of 2-Amino-1-(3-fluoropyrrolidin-1-yl)ethanone consists of a six-membered pyrrolidine ring with a fluorine atom at the 3-position. Attached to the pyrrolidine ring is an ethanone group with an amino group at the 2-position .Physical and Chemical Properties Analysis
This compound is a liquid at room temperature . It should be stored in a dark place, under an inert atmosphere, at a temperature between 2-8°C .Scientific Research Applications
Bio-based Chemical Production
Amino acids derived from various sources, including agricultural byproducts, are identified as potential feedstocks for producing bio-based chemicals. For instance, bio-based equivalents to traditional chemicals like N-methylpyrrolidone, used in pharmaceutical and industrial applications, highlight the potential of amino acids in sustainable chemical production (Lammens et al., 2012).
Polymerization Initiators
Amines, including amino acid derivatives, play crucial roles as (co)initiators in the polymerization of cyclic esters. This application is crucial in synthesizing biodegradable polymers, indicating the significance of amino compounds in developing environmentally friendly materials (Duda et al., 2005).
Protein Design
Fluorinated amino acids, akin to the fluorinated structure of "2-Amino-1-(3-fluoropyrrolidin-1-yl)ethanone," are explored for their potential to enhance protein stability against chemical and thermal denaturation. This research opens avenues for designing proteins with novel biological and chemical properties (Buer & Marsh, 2012).
Analytical Chemistry
The reaction of ninhydrin with amino groups, forming Ruhemann's purple, underlines the importance of amino compounds in analytical chemistry for detecting and analyzing amino acids, peptides, and proteins in various scientific disciplines (Friedman, 2004).
Drug Delivery Systems
The use of polyvinylpyrrolidone (PVP) in drug formulations demonstrates the application of nitrogen-containing polymers (similar in functionality to amino compounds) in improving drug bioavailability, stability, and controlled release. This application is crucial in pharmaceutical formulations for enhancing therapeutic efficacy (Franco & De Marco, 2020).
Safety and Hazards
The safety information available indicates that 2-Amino-1-(3-fluoropyrrolidin-1-yl)ethanone may cause skin irritation (H315) and serious eye irritation (H319) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), and if in eyes, rinse cautiously with water for several minutes and remove contact lenses if present and easy to do (P305+P351+P338) .
Mechanism of Action
Target of Action
The primary target of 2-Amino-1-(3-fluoropyrrolidin-1-yl)ethanone is Dipeptidyl peptidase 4 . This enzyme plays a crucial role in glucose metabolism, making it a significant target for diabetes management .
Biochemical Pathways
Given its target, it may influence pathways related to glucose metabolism .
Result of Action
Given its target, it may have effects related to the regulation of glucose metabolism .
Action Environment
Factors such as temperature and ph could potentially affect its stability and efficacy .
Properties
IUPAC Name |
2-amino-1-(3-fluoropyrrolidin-1-yl)ethanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11FN2O/c7-5-1-2-9(4-5)6(10)3-8/h5H,1-4,8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VSNVPKCLULGKHX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1F)C(=O)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11FN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
146.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.